Acid Yellow 79 chemical structure and properties
Acid Yellow 79 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 79 is a significant member of the azo class of dyes, finding extensive application in the textile and coloration industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety information, tailored for a scientific audience. The information is presented to facilitate research and development activities where this dye may be of interest.
Chemical Identity and Structure
Acid Yellow 79 is chemically classified as a double azo dye. Its fundamental characteristics are summarized in the table below.
| Identifier | Value |
| Chemical Name | C.I. Acid Yellow 79 |
| CAS Number | 12220-70-1 |
| Molecular Formula | C₄₇H₄₀N₁₀Na₂O₁₂S₄ |
| Molecular Weight | 1111.11 g/mol |
| Synonyms | Acid Yellow 4G, Acid Yellow 4GL, Everacid Yellow 4G, Polar Yellow 4G |
Based on the described manufacturing process, the chemical structure of Acid Yellow 79 can be deduced.
Caption: Predicted chemical structure of Acid Yellow 79.
Physicochemical Properties
A summary of the known physicochemical properties of Acid Yellow 79 is presented below.
| Property | Value/Description |
| Physical State | Yellow powder |
| Solubility | Soluble in water, slightly soluble in ethanol.[1] Solubility in water is 60 g/L at 90°C. |
| Melting Point | Data not available |
| Maximum Absorption (λmax) | Data not available |
| Stability | Stable under normal conditions.[2] |
Synthesis of Acid Yellow 79
The synthesis of Acid Yellow 79 is a multi-step process characteristic of azo dye production.[3] A general outline of the manufacturing method is as follows:
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Formation of the Diazo Component: The synthesis begins with the reaction of 1,1-dimethyl-4,4'-dihydroxydiphenyl methane with two moles of 4-aminophenol.
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Diazotization: The resulting product from the first step undergoes diazotization.
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Coupling Reaction: The diazotized intermediate is then coupled with two moles of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.
A visual representation of this synthetic pathway is provided below.
Caption: General synthesis scheme for Acid Yellow 79.
Experimental Protocol (Representative)
Step 1: Preparation of the Intermediate Amine
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In a reaction vessel, 1,1-dimethyl-4,4'-dihydroxydiphenyl methane and two molar equivalents of 4-aminophenol are dissolved in a suitable solvent.
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The reaction mixture is heated under reflux for several hours to ensure the completion of the condensation reaction.
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The solvent is removed under reduced pressure, and the crude intermediate amine is purified, for example, by recrystallization.
Step 2: Diazotization of the Intermediate Amine
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The purified intermediate amine is suspended in an aqueous solution of hydrochloric acid.
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The suspension is cooled to 0-5°C in an ice bath with constant stirring.
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A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension, maintaining the temperature below 5°C.
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The reaction is monitored for the presence of nitrous acid using starch-iodide paper. A slight excess of nitrous acid indicates the completion of the diazotization.
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Any excess nitrous acid is subsequently quenched by the addition of a small amount of sulfamic acid.
Step 3: Coupling Reaction
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In a separate vessel, two molar equivalents of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone are dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cooled to 0-5°C.
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The cold diazonium salt solution from Step 2 is added slowly to the alkaline solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5°C and the pH in the appropriate range for the coupling reaction.
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The reaction mixture is stirred for several hours at low temperature until the coupling is complete.
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The resulting Acid Yellow 79 dye is precipitated from the solution by the addition of sodium chloride (salting out).
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The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution, and dried in an oven at a suitable temperature.
Applications
Acid Yellow 79 is primarily used as a dye for various natural and synthetic fibers. Its main applications include:
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Textiles: Dyeing of wool, polyamide (nylon), and silk fabrics.[3][4]
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Leather: Coloring of leather goods.[4]
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Paper: Used in the paper industry.
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Inks and Cosmetics: Finds application in the formulation of inks and cosmetics.
Fastness Properties
The performance of a dye is often determined by its fastness to various environmental factors. The fastness properties of Acid Yellow 79 on wool are summarized below, with ratings based on the ISO standards.
| Fastness Property | Rating |
| Light Fastness | 6[3][4] |
| Washing (Soaping) Fastness | 4[3] |
| Perspiration Fastness | 4-5[3][4] |
| Oxygen Bleaching Fastness | 3-4[3] |
| Seawater Fastness | 4-5[3] |
Safety and Toxicology
Based on available Material Safety Data Sheet (MSDS) information, Acid Yellow 79 is considered to have a low toxicity profile.[2]
| Toxicological Endpoint | Result |
| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg[2] |
| Skin Irritation (Rabbit) | Non-irritant[2] |
| Eye Irritation (Rabbit) | Non-irritant[2] |
Handling Precautions:
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Personal Protective Equipment (PPE): It is recommended to wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling Acid Yellow 79 powder.[2]
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Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[2]
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Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.
Conclusion
Acid Yellow 79 is a commercially important double azo dye with a well-established application profile in the coloration of various materials. Its synthesis follows standard azo dye chemistry, and it exhibits good fastness properties, particularly to light. The available toxicological data suggests a low hazard potential when handled with appropriate safety precautions. This technical guide provides a foundational understanding of Acid Yellow 79 for researchers and professionals in relevant scientific fields. Further research into its specific spectral properties and potential novel applications could be of scientific and industrial interest.
